(Formylmethyl)triphenylphosphonium chloride
Overview
Description
(Formylmethyl)triphenylphosphonium chloride is a chemical compound that is part of a broader class of triphenylphosphonium salts. These compounds are known for their utility in organic synthesis, particularly in the formation of ylides and as intermediates in various chemical reactions.
Synthesis Analysis
The synthesis of related triphenylphosphonium compounds involves reactions with different reagents. For instance, phosphonium-ylides react with tetramethylformamidinium chloride to form enamine phosphonium chlorides and formic orthoamide . Another synthesis method includes the reaction of zirconium tetrachloride with triphenylalkylphosphonium chlorides in acetonitrile, which leads to the formation of triphenylbut-2-enyl- and triphenylmetoxymethylphosphonium hexachlorozirconates . Additionally, triphenyl(trichlormethyl) phosphonium chloride can react with tertiary phosphanes to produce salts with a PCP skeleton . A specific synthesis route for a related compound, 3,3,3-trichloropropyl-1-triphenylphosphonium chloride, involves the use of 2-chloroethanol, triphenylphosphine, and trichloroacetic acid .
Molecular Structure Analysis
The molecular structure of triphenylphosphonium salts is characterized by the presence of a phosphorus atom with a distorted tetrahedral coordination. In the case of triphenylalkylphosphonium hexachlorozirconates, the phosphorus atoms have bond angles ranging from 107.01(4)° to 114.10(6)°, and the P-C bonds are between 1.790(14) and 1.865(14) Å . The structural organization in crystals is influenced by hydrogen bonds between chlorine atoms of the anion and hydrogens of phenyl and alkyl groups of the cations .
Chemical Reactions Analysis
Triphenylphosphonium salts undergo various chemical reactions. For example, enamine phosphonium chlorides can be treated with acids and bases to form formyl ylides . Phosphaallene ylide, another reaction product, can react with water to yield phosphane oxide and with methyl iodide to form stereospecific products . The reaction of triphenyl(trichlormethyl) phosphonium chloride with tertiary phosphanes leads to the formation of salts with different substituents, showcasing the versatility of these compounds in creating a variety of structures .
Physical and Chemical Properties Analysis
The physical properties of triphenylphosphonium salts can be deduced from their crystal structures and spectroscopic data. For instance, the calculated densities for triphenylalkylphosphonium hexachlorozirconates are 1.355 g/cm³ and 1.466 g/cm³ . The IR spectra of these compounds show intensive bands corresponding to the valence vibrations of the CAr-H and the CAr-CAr bonds . The NMR spectroscopy reveals splitting of carbon atoms signals due to the presence of ^13C – ^31P coupling, with SSCC for carbon atoms directly connected with phosphorus being about 48–85 Hz .
Scientific Research Applications
Antimicrobial Activity
- Antimicrobial Properties : This compound has been explored for its antimicrobial activity. It's synthesized from aromatic amino acids and tested for antibacterial and antifungal activity (Borodkin et al., 2017). Another study synthesized quaternary phosphonium acylhydrazones from (formylmethyl)triphenylphosphonium chloride, demonstrating selective activity against Gram-positive bacteria strains (Milenković et al., 2020).
Chemical Reactions and Synthesis
- Synthesis of β-Aminovinylphosphonium Salts : The reaction of (formylmethyl)triphenylphosphonium chloride with various aromatic amino acids to prepare β-aminovinyl-phosphonium salts is significant (Borodkin et al., 2017).
- Formation of Schiff Bases and Azomethines : This compound is used in the synthesis of Schiff bases and azomethines, showcasing its versatility in organic synthesis (Wittig & Schoch-Grübler, 1978).
- Chlorination and Dehydration Applications : It plays a key role in chlorination and dehydration reactions, indicating its potential in diverse chemical processes (Appel, 1975).
Physicochemical Studies
- Study of Dimethylsulfoxide Solutions : The compound is studied for its physicochemical properties in dimethylsulfoxide solutions, contributing to a better understanding of its behavior in different solvents (Borodkin et al., 2019).
Metal Complex Formation
- Preparation of Metal Complexes : It's used in the preparation of IVA-group metal complexes, showcasing its utility in inorganic chemistry (Yamamoto, 1982).
Antineoplastic Activity
- Antineoplastic Cations : Though not directly involving the compound, a related phosphonium salt exhibits antineoplastic activity, suggesting potential research avenues for (formylmethyl)triphenylphosphonium chloride in this field (Patel et al., 1994).
Corrosion Inhibition
- Corrosion Inhibition Studies : Its derivatives have been investigated for their inhibitory action on the corrosion of iron, highlighting its potential in material science and engineering (Khaled, 2004).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes serious eye damage . It is advised to avoid getting it in eyes, on skin, or on clothing, and to use personal protective equipment/face protection when handling it .
properties
IUPAC Name |
2-oxoethyl(triphenyl)phosphanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18OP.ClH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-16H,17H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEJRPJGKXTQIF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC=O)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Formylmethyl)triphenylphosphonium chloride | |
CAS RN |
62942-43-2 | |
Record name | Phosphonium, (2-oxoethyl)triphenyl-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62942-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (formylmethyl)triphenylphosphonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.952 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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